
Methyl 1,2,3,4-tetrahydroquinoxaline-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,2,3,4-tetrahydroquinoxaline-5-carboxylate is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound’s molecular formula is C10H12N2O2, and it has a molecular weight of 192.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,2,3,4-tetrahydroquinoxaline-5-carboxylate typically involves the reaction of methyl 2,3-diamino benzoate with oxalic acid monohydrate at 140°C. This reaction yields methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate, which can then be chlorinated with thionyl chloride (SOCl2) to form a dichloro compound. Hydrolysis of this dichloro compound in the presence of aqueous sodium hydroxide in methanol results in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for higher yields and purity, and typically involves the use of industrial reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,4-tetrahydroquinoxaline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoxaline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the carboxylate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different biological and chemical properties depending on the specific substituents introduced during the reactions .
Scientific Research Applications
Methyl 1,2,3,4-tetrahydroquinoxaline-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: The compound and its derivatives are studied for their potential antibacterial, antifungal, and antiviral activities.
Medicine: Quinoxaline derivatives, including this compound, are investigated for their anticancer, anti-inflammatory, and antidepressant properties.
Industry: The compound is used in the development of new materials and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of methyl 1,2,3,4-tetrahydroquinoxaline-5-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit certain enzymes, interact with DNA, and modulate cellular signaling pathways. For example, some quinoxaline derivatives are known to inhibit kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate: Similar in structure but differs in the position of the carboxylate group.
2,3-Dihydroxyquinoxaline-5-carboxamide: A derivative with hydroxyl groups that enhance its antibacterial properties.
Uniqueness
Methyl 1,2,3,4-tetrahydroquinoxaline-5-carboxylate is unique due to its specific substitution pattern and the presence of the tetrahydroquinoxaline ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 1,2,3,4-tetrahydroquinoxaline-5-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)7-3-2-4-8-9(7)12-6-5-11-8/h2-4,11-12H,5-6H2,1H3 |
InChI Key |
CQYCPHNMGSMXFS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Thia-2-azaspiro[4.5]decane 6,6-dioxide](/img/structure/B11904282.png)
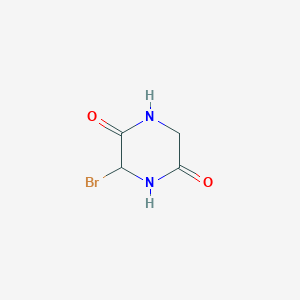
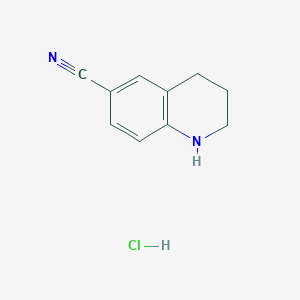
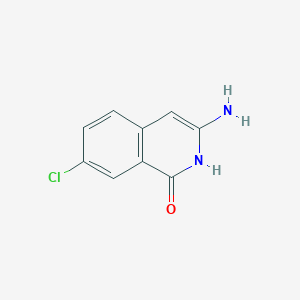
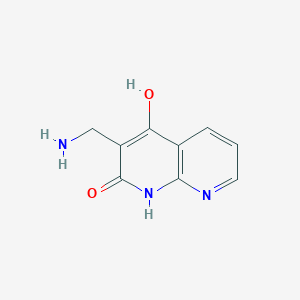



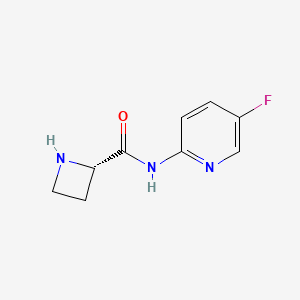

![6-Chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11904342.png)


![[3-(Propanoyloxy)phenyl]boronic acid](/img/structure/B11904352.png)
